N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

Catalog No.
S616838
CAS No.
170230-39-4
M.F
C28H30N4O4
M. Wt
486.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-...

CAS Number

170230-39-4

Product Name

N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

IUPAC Name

N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

Molecular Formula

C28H30N4O4

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C28H30N4O4/c1-18-16-22(27-29-19(2)36-31-27)10-12-24(18)20-6-8-21(9-7-20)28(33)30-23-11-13-25(34-5)26(17-23)35-15-14-32(3)4/h6-13,16-17H,14-15H2,1-5H3,(H,30,33)

InChI Key

JRNUKVFYILMMLX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCN(C)C

Synonyms

N-(3-(2-dimethylamino)ethoxy-4-methoxyphenyl)-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-(1,1'-biphenyl)-4-carboxamide, SB 216641, SB 216641A, SB-216641, SB-216641A

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCN(C)C

Description

N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide is a member of benzamides.

Synthesis and Characterization:

However, studies have been conducted on the synthesis and characterization of similar compounds with varying functional groups. These studies employ techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to determine the structure and purity of the synthesized compounds. [, ]

N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide is a complex organic compound featuring multiple functional groups. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This specific compound contains a dimethylamino group, an ethoxy group, and a methoxy group, along with an oxadiazole moiety, which is known for its diverse biological activities. The structure of this compound suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Typical of amides and oxadiazoles. Key reactions include:

  • Hydrolysis: Amides can be hydrolyzed to yield carboxylic acids and amines under acidic or basic conditions.
  • Nucleophilic Substitution: The presence of the oxadiazole ring allows for nucleophilic attack, particularly at the nitrogen atoms.
  • Reduction: The dimethylamino group can undergo reduction to form primary or secondary amines.

These reactions are essential for modifying the compound to enhance its biological properties or to synthesize derivatives with improved efficacy.

Compounds containing oxadiazole rings have been widely studied for their biological activities. The specific compound has shown potential as an anticancer agent due to its ability to inhibit certain signaling pathways, particularly those involving STAT3 (Signal Transducer and Activator of Transcription 3) . Additionally, similar compounds have demonstrated antimicrobial and antifungal properties, making them candidates for further pharmacological development.

The synthesis of N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide typically involves several steps:

  • Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
  • Amide Bond Formation: The final step involves coupling the oxadiazole derivative with an appropriate amine using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
  • Purification: The product is purified using techniques like recrystallization or chromatography.

This compound has potential applications in various fields:

  • Pharmaceuticals: Its anticancer properties make it a candidate for drug development targeting cancer therapies.
  • Agriculture: Due to its antimicrobial properties, it may be used as a pesticide or fungicide.
  • Material Science: Compounds with similar structures are often explored for their electronic properties in organic electronics.

Interaction studies involving this compound typically focus on its binding affinity to various biological targets. These studies help elucidate the mechanisms by which the compound exerts its biological effects. For instance:

  • Binding Assays: Evaluating how well the compound binds to proteins involved in cancer pathways can provide insights into its therapeutic potential.
  • In Vivo Studies: Animal models may be used to assess the efficacy and safety profile of the compound in treating diseases.

Several compounds share structural similarities with N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
1,3,4-Oxadiazole DerivativesContains oxadiazole ringAnticancer activity
Dimethylamino BenzamideSimilar amide structureAntimicrobial properties
Methoxy-substituted Phenyl CompoundsContains methoxy groupsPotential antifungal activity

Uniqueness

The uniqueness of N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide lies in its specific combination of functional groups that enhance its biological activity while offering diverse synthetic pathways for modification and optimization.

XLogP3

5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

486.22670545 g/mol

Monoisotopic Mass

486.22670545 g/mol

Heavy Atom Count

36

UNII

ZM4360761C

Other CAS

170230-39-4

Wikipedia

SB-216641

Dates

Modify: 2023-08-15

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